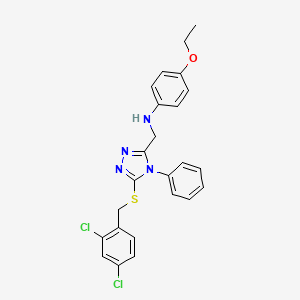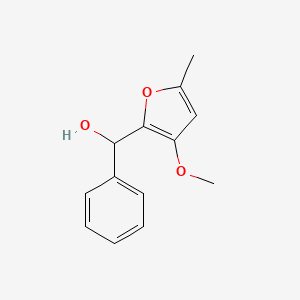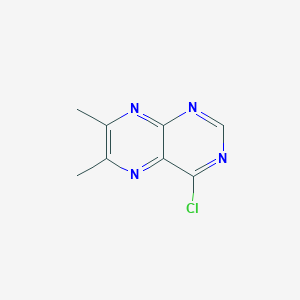
4-Chloro-6,7-dimethylpteridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6,7-dimethylpteridine is a heterocyclic compound with the molecular formula C8H7ClN4. It belongs to the pteridine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chlorine atom and two methyl groups attached to the pteridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6,7-dimethylpteridine typically involves the chlorination of 6,7-dimethylpteridine. One common method includes the use of thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
Starting Material: 6,7-dimethylpteridine
Chlorinating Agent: Thionyl chloride (SOCl2)
Reaction Conditions: Reflux
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6,7-dimethylpteridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pteridine oxides.
Reduction Reactions: Reduction can lead to the formation of dihydropteridines.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution: Amino or thiol derivatives of pteridine.
Oxidation: Pteridine oxides.
Reduction: Dihydropteridines.
Scientific Research Applications
4-Chloro-6,7-dimethylpteridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex pteridine derivatives.
Biology: Studied for its potential role in enzyme inhibition and as a fluorescent probe.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6,7-dimethylpteridine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with cellular pathways by modulating the activity of key proteins and signaling molecules.
Comparison with Similar Compounds
6,7-Dimethylpteridine: Lacks the chlorine atom, making it less reactive in substitution reactions.
4-Chloro-7-methylpteridine: Similar structure but with only one methyl group, affecting its chemical properties and reactivity.
4,6-Dichloropteridine: Contains two chlorine atoms, leading to different substitution patterns and reactivity.
Uniqueness: 4-Chloro-6,7-dimethylpteridine is unique due to the specific positioning of the chlorine and methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C8H7ClN4 |
|---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
4-chloro-6,7-dimethylpteridine |
InChI |
InChI=1S/C8H7ClN4/c1-4-5(2)13-8-6(12-4)7(9)10-3-11-8/h3H,1-2H3 |
InChI Key |
BZCWAEYIEFJRLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=N1)C(=NC=N2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


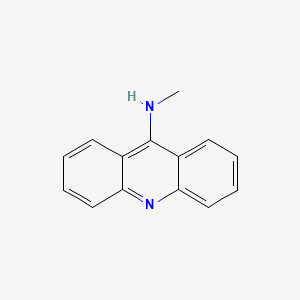
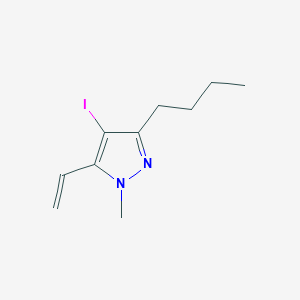
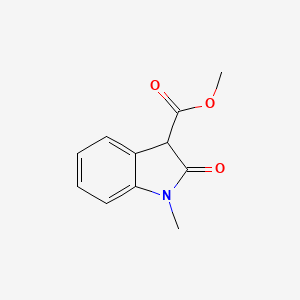
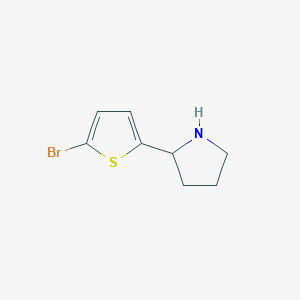

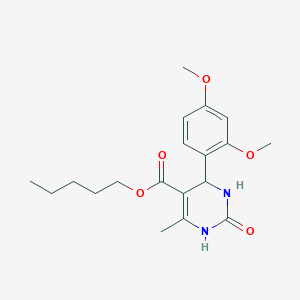
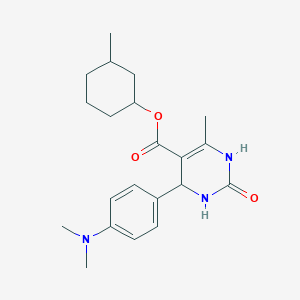
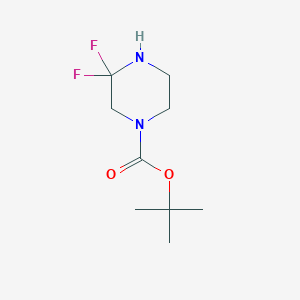

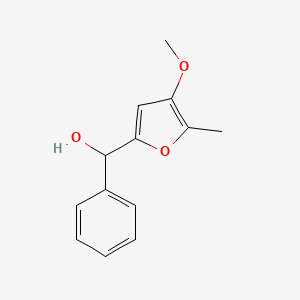
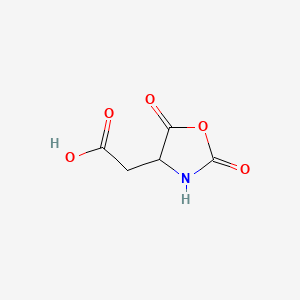
![1,6-Dihydropyrrolo[2,3-b]pyrrole](/img/structure/B11771043.png)
